molecular formula C9H10N2OS2 B2927869 2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326415-73-9

2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2927869
CAS No.: 1326415-73-9
M. Wt: 226.31
InChI Key: BXFOYFNGKIUSNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is a sulfur-containing heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4(3H)-one core substituted with an ethylsulfanyl group at position 2 and a methyl group at position 2. The ethylsulfanyl group enhances lipophilicity, which may influence bioavailability and target binding, while the methyl group contributes to steric stability.

Properties

IUPAC Name

2-ethylsulfanyl-3-methylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS2/c1-3-13-9-10-6-4-5-14-7(6)8(12)11(9)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFOYFNGKIUSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(=O)N1C)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituents on the thieno[3,2-d]pyrimidin-4(3H)-one scaffold significantly alter melting points, solubility, and synthetic yields. Key examples include:

Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Key Structural Features Reference
Target Compound: 2-(Ethylsulfanyl)-3-methyl 2-ethylsulfanyl, 3-methyl Not Reported Not Given Enhanced lipophilicity, moderate steric bulk
2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one 2-methylthio Not Reported Not Given Shorter alkyl chain, reduced lipophilicity
3a () 2,6-bis(3-methoxyphenyl), 3-methyl 148–150 48 Aromatic methoxy groups, planar structure
3b () 2,6-bis(3-hydroxyphenyl), 3-methyl 303–304 57 Hydroxyl groups, increased polarity
4o () 2-tert-butylamino, 6-pyrimidinyl 289–291 19 Bulky tert-butylamine, π-π interactions
8a () 8-bromo, 2,7,9-trimethyl >300 72 Bromine substitution, high thermal stability

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Compounds with aromatic groups (e.g., 3a, 3b) exhibit higher melting points (>200°C) due to π-π stacking, whereas aliphatic-substituted derivatives (e.g., target compound) likely have lower melting points .
  • Polar Groups: Hydroxyl (3b) and amino (4o) groups increase polarity and hydrogen-bonding capacity, impacting solubility and biological activity .
  • Halogenation : Brominated derivatives (e.g., 8a) show exceptional thermal stability (melting points >300°C), making them suitable for high-temperature applications .

Key Observations :

  • Nucleophilic Substitution : Common for introducing sulfanyl groups (e.g., target compound) but may require controlled conditions to avoid byproducts .
  • Cross-Coupling Reactions : Pd-catalyzed methods () enable aryl-aryl bond formation but suffer from low yields due to steric or electronic factors .

Structural-Activity Relationship (SAR) Insights

  • Position 2 : Ethylsulfanyl (target) vs. methylthio (): Longer alkyl chains may improve membrane permeability but reduce metabolic stability.
  • Position 3 : Methyl (target) vs. ethyl (): Increased steric bulk (ethyl) could hinder target binding but enhance pharmacokinetics.
  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., 3a) enhance rigidity and target affinity, while aliphatic chains improve solubility .

Biological Activity

2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine family. This class of compounds is recognized for its diverse biological activities, particularly in medicinal chemistry. The compound's unique structure, characterized by an ethylsulfanyl group and a methyl group on the thieno[3,2-d]pyrimidine core, suggests potential therapeutic applications.

The biological activity of thienopyrimidine derivatives, including 2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one, often involves interactions with key cellular targets:

  • Target of Action : Similar compounds have demonstrated potent anticancer activity by inhibiting specific enzymes involved in cell proliferation and survival.
  • Mode of Action : These derivatives typically disrupt normal cellular functions, leading to apoptosis in cancer cells. The inhibition of critical pathways contributes to their efficacy as anticancer agents.
  • Biochemical Pathways : The compound may interfere with signaling pathways crucial for cell growth and survival, which is vital for therapeutic outcomes in cancer treatment.

Biological Activities

Research indicates that thienopyrimidine derivatives exhibit a range of biological activities:

  • Anticancer Activity : Several studies have reported that these compounds can induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : Preliminary investigations suggest potential antibacterial effects against certain gram-positive and gram-negative bacteria.
  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in neurodegenerative diseases and diabetes management.

Data Table: Biological Activities of Thienopyrimidine Derivatives

Activity TypeCompoundEffectivenessReference
Anticancer2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-oneInduces apoptosis in cancer cellsBenchChem
AntimicrobialVarious ThienopyrimidinesEffective against gram-positive bacteriaResearchGate
Enzyme Inhibition2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-oneInhibits acetylcholinesteraseMDPI

Case Study 1: Anticancer Properties

A study focused on the anticancer effects of thienopyrimidine derivatives demonstrated that compounds similar to 2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one significantly inhibited the growth of various cancer cell lines. The mechanism involved the induction of apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial potential of thienopyrimidine derivatives against several bacterial strains. Results indicated that certain derivatives exhibited notable antibacterial activity, suggesting their utility in developing new antimicrobial agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.